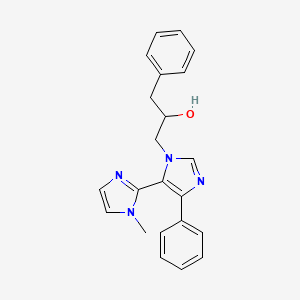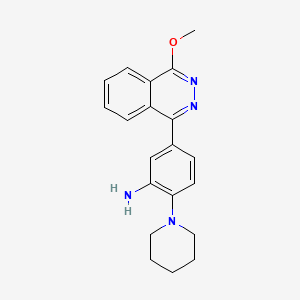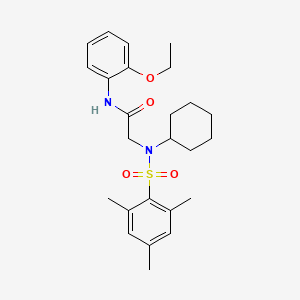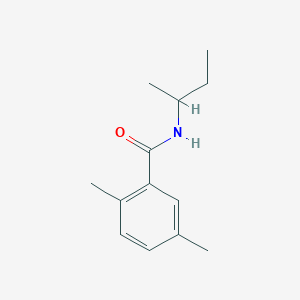
N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as GW501516, is a synthetic drug that was originally developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds known as peroxisome proliferator-activated receptor delta (PPARδ) agonists, which activate the PPARδ receptor in cells.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide activates the PPARδ receptor in cells, which plays a key role in regulating lipid and glucose metabolism. By activating this receptor, N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide increases the expression of genes involved in fatty acid oxidation and reduces the expression of genes involved in lipid synthesis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve lipid profiles, reduce inflammation, and increase endurance in animal models. It has also been shown to increase mitochondrial biogenesis and improve muscle glucose uptake in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its ability to selectively activate the PPARδ receptor, which allows for more precise targeting of metabolic pathways. However, one limitation is the potential for off-target effects, as PPARδ is also expressed in other tissues.
Direcciones Futuras
Future research on N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide could focus on its potential use in treating metabolic disorders such as obesity and type 2 diabetes, as well as its performance-enhancing effects in athletes. Additionally, further studies could investigate the safety and efficacy of long-term use of N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide in humans.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases, as well as for its performance-enhancing effects in athletes. It has been shown to increase the expression of genes involved in fatty acid metabolism and improve insulin sensitivity in animal models.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11(23-14-7-5-13(21-2)6-8-14)17(20)19-12-4-9-16(22-3)15(18)10-12/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXDEBJKEBGXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4110740.png)
![(3aR*,6aR*)-2-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B4110748.png)
![N-(2-(2-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4110750.png)

![N-ethyl-5-isobutyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B4110760.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl 2-methyl-3-nitrobenzoate](/img/structure/B4110774.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4110785.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4110786.png)
![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4110798.png)



![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)